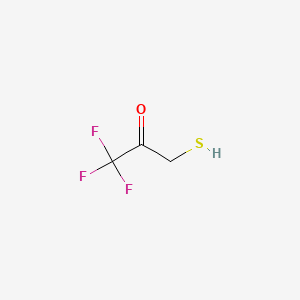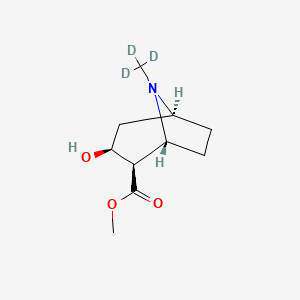
Mercury-202
概要
説明
Mercury-202 is one of the naturally occurring isotopes of mercury, a transition metal with the chemical symbol Hg and atomic number 80. Mercury is unique among metals as it is liquid at room temperature. This compound, specifically, has an atomic mass of approximately 202 atomic mass units and is one of the stable isotopes of mercury, making it significant in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Mercury-202 can be isolated from natural mercury sources through various methods. One common method involves the reduction of mercury(II) sulfide (cinnabar) with iron, which produces elemental mercury. The reaction is as follows:
HgS+Fe→Hg+FeS
Industrial Production Methods: In industrial settings, mercury is often extracted from cinnabar ore by heating it in the presence of oxygen. This process releases mercury vapor, which is then condensed into liquid mercury. The equation for this extraction is:
HgS+O2→Hg+SO2
The mercury obtained can then be purified and enriched to isolate this compound .
化学反応の分析
Types of Reactions: Mercury-202, like other mercury isotopes, can undergo various chemical reactions, including:
Oxidation: Mercury can be oxidized to form mercury(II) oxide (HgO) when heated in the presence of oxygen.
2Hg+O2→2HgO
Reduction: Mercury(II) oxide can be reduced back to elemental mercury by heating.
2HgO→2Hg+O2
Substitution: Mercury can form amalgams with other metals, such as gold and silver, through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, nitric acid.
Reducing Agents: Iron, carbon.
Conditions: High temperatures for oxidation and reduction reactions.
Major Products:
Oxidation: Mercury(II) oxide.
Reduction: Elemental mercury.
Substitution: Metal amalgams
科学的研究の応用
Mercury-202 has several applications in scientific research:
Chemistry: Used as a tracer in studying the behavior of mercury in various chemical processes.
Biology: Employed in ecological and biogeochemical studies to understand the cycling of mercury in the environment.
Medicine: Utilized in the development of diagnostic tools and treatments for mercury poisoning.
Industry: Applied in the production of high-precision instruments and devices, such as thermometers and barometers .
作用機序
Mercury-202 can be compared with other stable isotopes of mercury, such as Mercury-196, Mercury-198, Mercury-199, Mercury-200, Mercury-201, and Mercury-204. While all these isotopes share similar chemical properties, this compound is unique due to its specific atomic mass and its applications in precise scientific measurements and studies .
類似化合物との比較
- Mercury-196
- Mercury-198
- Mercury-199
- Mercury-200
- Mercury-201
- Mercury-204
Mercury-202 stands out for its stability and its use in tracing and studying mercury’s environmental and biological pathways.
特性
IUPAC Name |
mercury-202 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg/i1+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDDOUJBYECFT-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Hg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[202Hg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904800 | |
| Record name | Mercury, isotope of mass 202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.970644 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-86-7 | |
| Record name | Mercury, isotope of mass 202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, isotope of mass 202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B3064558.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)










